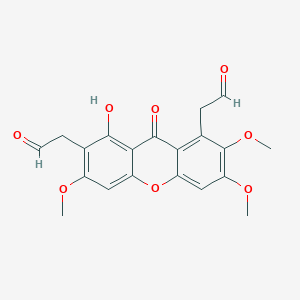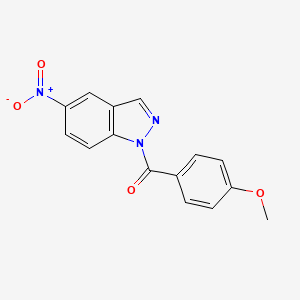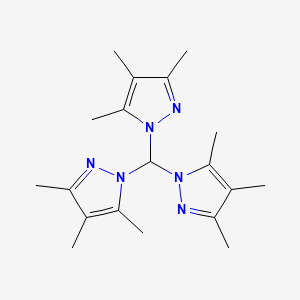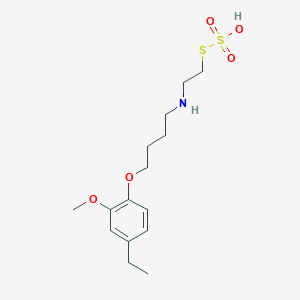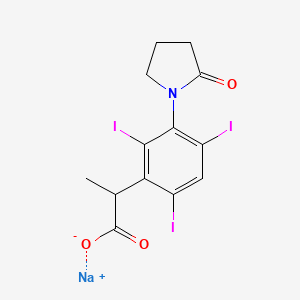
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a pyrrolidinyl group, three iodine atoms, and a hydratropic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt typically involves multiple steps, including the introduction of iodine atoms and the formation of the pyrrolidinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify the final product.
化学反应分析
Types of Reactions
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the iodine atoms or other functional groups.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or imaging agent due to its iodine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The pyrrolidinyl group may interact with biological macromolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenylacetic acid sodium salt
- 2-[3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodophenyl]propionic acid sodium salt
Uniqueness
3-(2-Oxo-1-pyrrolidinyl)-2,4,6-triiodohydratropic acid sodium salt is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
21762-08-3 |
|---|---|
分子式 |
C13H11I3NNaO3 |
分子量 |
632.93 g/mol |
IUPAC 名称 |
sodium;2-[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C13H12I3NO3.Na/c1-6(13(19)20)10-7(14)5-8(15)12(11(10)16)17-4-2-3-9(17)18;/h5-6H,2-4H2,1H3,(H,19,20);/q;+1/p-1 |
InChI 键 |
SEWNQZIEABYTII-UHFFFAOYSA-M |
规范 SMILES |
CC(C1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


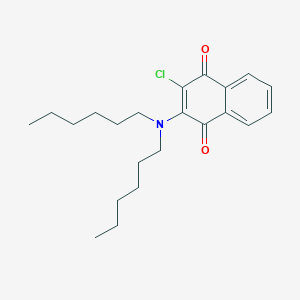

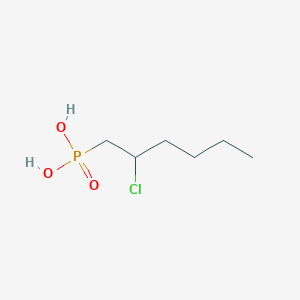
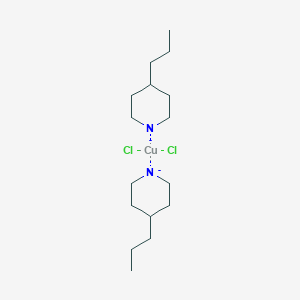
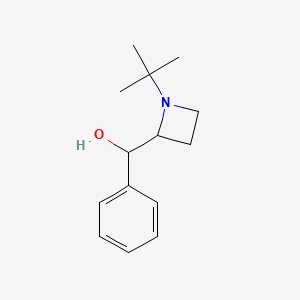
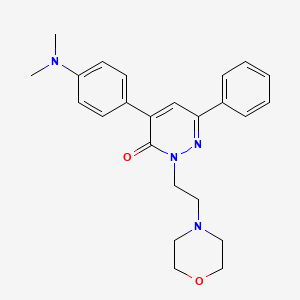
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
